
4,6-dichloropyridin-2(1H)-one
説明
4,6-Dichloropyridin-2(1H)-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and medicinally significant molecules. The compound features a pyridinone core with chlorine substituents at the 4 and 6 positions, which can undergo further chemical transformations.
Synthesis Analysis
The synthesis of 4,6-dichloropyridin-2(1H)-one derivatives can be achieved through a domino reaction starting from chalcones. This process involves a Michael addition followed by amination, intramolecular amidation, and dehydronitrosation, all occurring under metal and base-free conditions . Additionally, the synthesis of related heterocyclic compounds, such as dihydropyridin-2(3H)-ones, can be performed through a 6π-azaelectrocyclization of penta-2,4-dienamides, facilitated by intramolecular hydrogen bonding .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Quantum chemical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, can also provide insights into the non-covalent interactions present within these molecules .
Chemical Reactions Analysis
4,6-Dichloropyridin-2(1H)-one derivatives can participate in further chemical reactions, such as Pd-catalyzed cross-coupling, to yield medicinally relevant 2,4,6-triaryl/heteryl pyridines . The presence of chlorine substituents on the pyridinone ring makes it a versatile intermediate for various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-dichloropyridin-2(1H)-one and its derivatives can be inferred from related compounds. For instance, the crystal structure and molecular modeling studies of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate reveal the presence of intermolecular hydrogen bonds and C=H...O interactions, which could influence the compound's solubility and stability . Similarly, the iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents exhibit specific crystal packing and intermolecular interactions .
科学的研究の応用
Organopalladium(II) Complexes and Catalysis
Research by Isobe et al. (1986) explored the oxidative addition reactions of dichloropyridines with tetrakis(triphenylphosphine)palladium(0), leading to the formation of stable organopalladium(II) complexes. These complexes were found to catalyze cross-coupling reactions, highlighting their potential in catalysis and organic synthesis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).
Non-Covalent Interactions in Thioureas
Zhang et al. (2018) synthesized thioureas using dichloropyrimidine derivatives. They investigated non-covalent interactions, such as hydrogen bonds and van der Waals interactions, within these compounds. This research is significant for understanding molecular interactions and designing molecules with specific properties (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, et al., 2018).
Selective Functionalization Strategies
Marzi, Bigi, and Schlosser (2001) studied selective functionalization strategies for various dichloropyridines, including 4,6-dichloropyridin-2(1H)-one. Their research provides insights into achieving site-selective chemical modifications, crucial for synthesizing complex organic molecules (Marzi, Bigi, & Schlosser, 2001).
Building Blocks in Organic Synthesis
Figueroa‐Pérez et al. (2006) demonstrated that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a related compound, is a versatile building block for synthesizing substituted 7-azaindole derivatives. This suggests similar potential for 4,6-dichloropyridin-2(1H)-one in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Light-E
mitting and Spontaneous Emission PropertiesZarins et al. (2020) investigated a series of compounds containing pyridine derivatives for their potential as light-emitting mediums. Their research on the photoluminescence properties of these compounds, including those related to dichloropyridine, is relevant for the development of novel light-emitting materials (Zarins, Pervenecka, Misiņa, Lazdoviča, Balodis, Vembris, & Kokars, 2020).
Triarylpyridine Synthesis
Maleki (2015) described new methods for synthesizing triarylpyridines, which are important due to their biological and pharmaceutical properties. The synthesis involved derivatives of dichloropyridine, indicating the compound's utility in creating biologically active molecules (Maleki, 2015).
Nucleophilic Substitution Studies
Chapyshev (1999) conducted research on the nucleophilic substitution reactions of dichloropyridines, providing valuable insights into the reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior of 4,6-dichloropyridin-2(1H)-one and its derivatives (Chapyshev, 1999).
Regiochemical Substitution
Schlosser, Bobbio, and Rausis (2005) investigated the regioselective substitution of dichloropyridines, demonstrating how to control the site of reaction in these molecules. This research has significant implications for designing specific chemical reactions involving 4,6-dichloropyridin-2(1H)-one (Schlosser, Bobbio, & Rausis, 2005).
特性
IUPAC Name |
4,6-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAMLFCVLYRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617730 | |
| Record name | 4,6-Dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloropyridin-2(1H)-one | |
CAS RN |
68963-75-7 | |
| Record name | 4,6-Dichloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




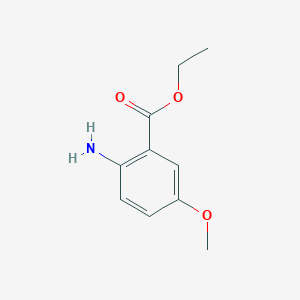
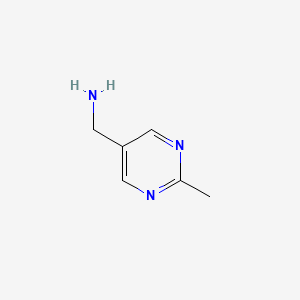

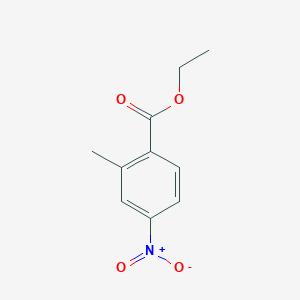
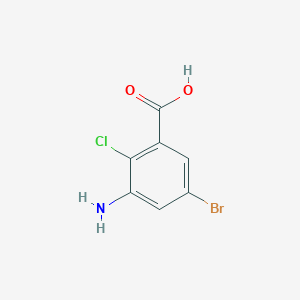
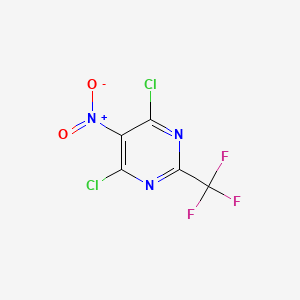

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
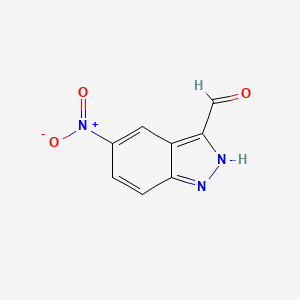

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
